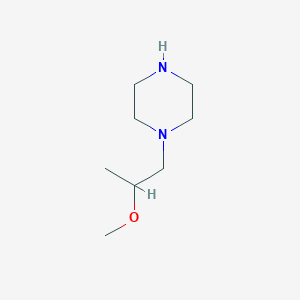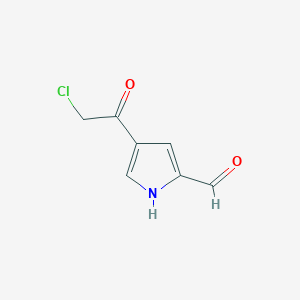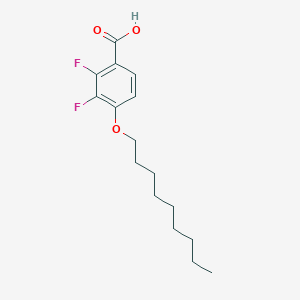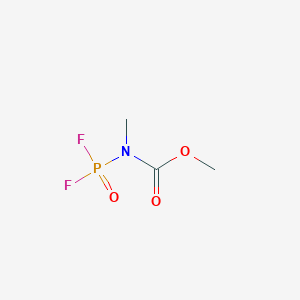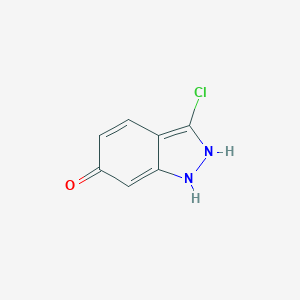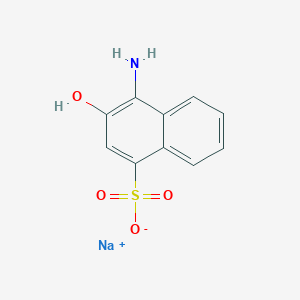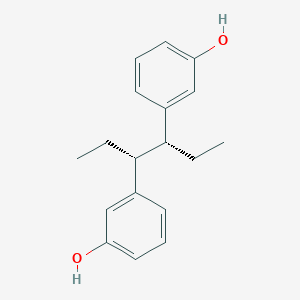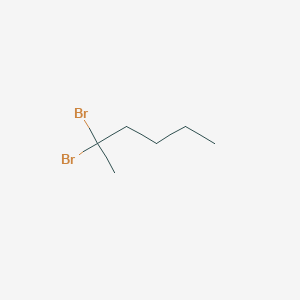
2,2-Dibromohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromohexane is a chemical compound that has been widely used in scientific research for many years. It is a colorless liquid that is soluble in organic solvents and has a strong odor. This chemical compound has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2,2-Dibromohexane varies depending on its application. In organic chemistry, it acts as a reactant in various chemical reactions. In biochemistry, it acts as an inhibitor of acetylcholinesterase, which leads to an accumulation of acetylcholine in the synapse. This results in increased stimulation of the postsynaptic neuron, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2-Dibromohexane depend on its concentration and the duration of exposure. In low concentrations, it has been shown to inhibit the activity of acetylcholinesterase, leading to an accumulation of acetylcholine in the synapse. This can result in increased stimulation of the postsynaptic neuron, leading to various physiological effects, including increased heart rate, respiratory rate, and blood pressure. In high concentrations, 2,2-Dibromohexane can be toxic and can cause various adverse effects, including respiratory failure, convulsions, and death.
実験室実験の利点と制限
2,2-Dibromohexane has several advantages for use in lab experiments. It is readily available and can be easily synthesized. It is also relatively inexpensive compared to other reagents and inhibitors. However, it has some limitations, including its toxicity at high concentrations and its potential to cause adverse effects in laboratory animals. Therefore, it should be used with caution and appropriate safety measures should be taken.
将来の方向性
There are several future directions for the use of 2,2-Dibromohexane in scientific research. One area of research is the study of its potential as an insecticide. It has been shown to be effective against various insect species, including mosquitoes and cockroaches. Another area of research is the study of its potential as a therapeutic agent for the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. Additionally, further research is needed to evaluate the potential adverse effects of 2,2-Dibromohexane on the environment and human health.
Conclusion:
In conclusion, 2,2-Dibromohexane is a chemical compound that has been widely used in scientific research for many years. It is commonly used as a reagent in organic chemistry, a cross-linking agent in the production of polymers, and an inhibitor of acetylcholinesterase in biochemistry. It has various biochemical and physiological effects, depending on its concentration and duration of exposure. Although it has several advantages for use in lab experiments, appropriate safety measures should be taken due to its potential toxicity at high concentrations. Finally, there are several future directions for the use of 2,2-Dibromohexane in scientific research, including its potential as an insecticide and therapeutic agent for the treatment of Alzheimer's disease.
合成法
2,2-Dibromohexane can be synthesized through the reaction of hexane with bromine in the presence of a catalyst. The reaction takes place at room temperature and atmospheric pressure. The chemical equation for the reaction is as follows:
C6H14 + 2Br2 → C6H12Br2 + 2HBr
The product obtained is 2,2-Dibromohexane, which can be purified by distillation.
科学的研究の応用
2,2-Dibromohexane has been widely used in scientific research for various purposes. It is commonly used as a reagent in organic chemistry for the synthesis of various organic compounds. It is also used as a cross-linking agent in the production of polymers. In biochemistry, 2,2-Dibromohexane is used as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been used as a substrate for the study of enzyme kinetics.
特性
CAS番号 |
116530-77-9 |
|---|---|
製品名 |
2,2-Dibromohexane |
分子式 |
C6H12Br2 |
分子量 |
243.97 g/mol |
IUPAC名 |
2,2-dibromohexane |
InChI |
InChI=1S/C6H12Br2/c1-3-4-5-6(2,7)8/h3-5H2,1-2H3 |
InChIキー |
WSKZKJCPOXIQTN-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(Br)Br |
正規SMILES |
CCCCC(C)(Br)Br |
同義語 |
2,2-DIBROMOHEXANE,=98% |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



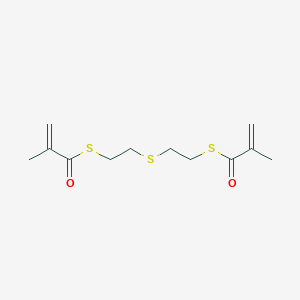
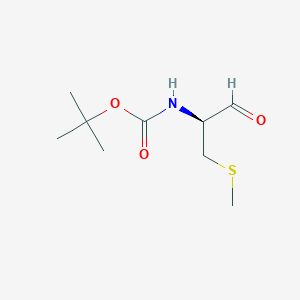
![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)

